molecular formula C8H8ClNO2 B1413238 6-Chloro-5-ethoxypyridine-2-carbaldehyde CAS No. 2169380-66-7

6-Chloro-5-ethoxypyridine-2-carbaldehyde

Cat. No.: B1413238
CAS No.: 2169380-66-7
M. Wt: 185.61 g/mol
InChI Key: BYBPNUJGWAUTPR-UHFFFAOYSA-N
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Description

6-Chloro-5-ethoxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position, an ethoxy group at the 5th position, and an aldehyde group at the 2nd position of the pyridine ring

Biochemical Analysis

Biochemical Properties

6-Chloro-5-ethoxypyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species and the metabolism of xenobiotics. These interactions can lead to changes in metabolic flux and levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution. The compound’s localization and accumulation within specific cellular compartments can influence its overall efficacy and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-ethoxypyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-5-ethoxypyridine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as chlorination, ethoxylation, and formylation to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors, automated control systems, and rigorous quality control measures to optimize the synthesis and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-ethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and may be carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 6-Chloro-5-ethoxypyridine-2-carboxylic acid.

    Reduction: 6-Chloro-5-ethoxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-ethoxypyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-ethoxypyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    6-Chloro-5-ethoxypyridine-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    5-Ethoxy-2-pyridinecarboxaldehyde: Lacks the chloro group at the 6th position.

Uniqueness

6-Chloro-5-ethoxypyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both the chloro and ethoxy groups on the pyridine ring, along with the aldehyde group, allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-chloro-5-ethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-7-4-3-6(5-11)10-8(7)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPNUJGWAUTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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